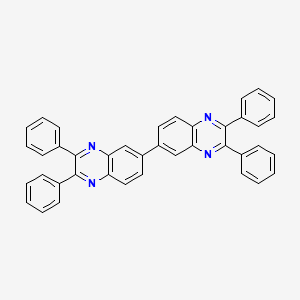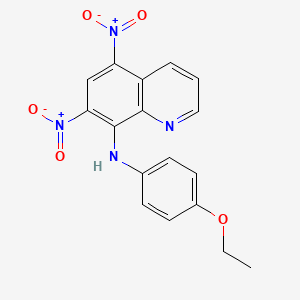
2,2',3,3'-Tetraphenyl-6,6'-biquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which consists of two quinoxaline units connected by a central bond, with phenyl groups attached at the 2, 2’, 3, and 3’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diarylacetylenes. One efficient method includes the use of N-bromosuccinimide as a mediator in a two-step synthesis process. The reaction is carried out in boiling acetic acid, and the product is obtained through a one-pot procedure .
Industrial Production Methods: While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: The phenyl groups attached to the quinoxaline units can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, it can interact with specific proteins, affecting their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
2,2’,3,3’-Tetraphenyl-6,6’-biquinoline: Similar in structure but with quinoline units instead of quinoxaline.
2,2’,3,3’-Tetraphenyl-6,6’-biisoquinoline: Another similar compound with isoquinoline units.
Uniqueness: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is unique due to its specific quinoxaline structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science, where these properties are crucial.
Propiedades
Número CAS |
16111-01-6 |
|---|---|
Fórmula molecular |
C40H26N4 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
6-(2,3-diphenylquinoxalin-6-yl)-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C40H26N4/c1-5-13-27(14-6-1)37-39(29-17-9-3-10-18-29)43-35-25-31(21-23-33(35)41-37)32-22-24-34-36(26-32)44-40(30-19-11-4-12-20-30)38(42-34)28-15-7-2-8-16-28/h1-26H |
Clave InChI |
QESBRXIXJOBVGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4,4'-[pyridine-2,6-diylbis(carbonylimino)]dibenzoate](/img/structure/B11702782.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11702790.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11702791.png)
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702799.png)
![(5Z)-1-benzyl-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11702801.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702803.png)

![4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B11702816.png)


![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)


![5-methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702867.png)
